molecular formula C9H9BrF3NO B13298994 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13298994
M. Wt: 284.07 g/mol
InChI Key: PRXVICJHPCKGSA-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL: is a chemical compound characterized by the presence of amino, bromo, and fluoro groups attached to a difluoropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromo group to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic ring.

    Amination: Introduction of an amino group to the propanol backbone.

    Difluorination: Addition of two fluorine atoms to the propanol backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, bromo, and fluoro groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may produce various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may be used to study the effects of halogenated compounds on biological systems.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of amino, bromo, and fluoro groups can influence its binding affinity and specificity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

  • 3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL
  • 3-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid

Comparison: Compared to similar compounds, 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL is unique due to the presence of two fluorine atoms on the propanol backbone. This structural feature may confer distinct chemical and biological properties, such as increased stability or altered reactivity.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

3-amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H9BrF3NO/c10-6-1-5(2-7(11)3-6)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2

InChI Key

PRXVICJHPCKGSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(CO)(F)F)N

Origin of Product

United States

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